N-(3,4-dimethoxyphenyl)azetidine-3-carboxamide hydrochloride
Description
N-(3,4-dimethoxyphenyl)azetidine-3-carboxamide hydrochloride is a synthetic compound featuring an azetidine ring (a four-membered secondary amine) substituted with a carboxamide group at the 3-position and a 3,4-dimethoxyphenyl moiety. The hydrochloride salt enhances its solubility and stability for pharmacological applications.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)azetidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-16-10-4-3-9(5-11(10)17-2)14-12(15)8-6-13-7-8;/h3-5,8,13H,6-7H2,1-2H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSIBFKERJVEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CNC2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amino Alcohols
Amino alcohol intermediates, such as those derived from Mannich-type reactions, are pivotal precursors. Treatment with TsCl and dimethylaminopyridine (DMAP) in chloroform under microwave conditions (70°C, 1 hour) facilitates intramolecular nucleophilic displacement, forming the azetidine ring. Yields for this step range from 15% to 69%, depending on substituent electronic effects.
Hydrochloride Salt Formation
Conversion of the free base to the hydrochloride salt is achieved through acidification. Treatment with concentrated hydrochloric acid (12N HCl) in ethyl acetate or acetonitrile precipitates the hydrochloride salt. Crystallization from dichloromethane-ethyl acetate mixtures enhances purity.
Comparative Analysis of Synthetic Routes
Stereochemical Considerations
The stereochemistry of the azetidine ring significantly influences pharmacological activity. Cis-diastereomers dominate in cyclization reactions due to steric constraints during ring closure. Chiral auxiliaries or asymmetric hydrogenation of 2-azetines (e.g., using Ru catalysts with Binap ligands) can induce enantioselectivity, though these methods remain underexplored for carboxamide derivatives.
Process Optimization and Challenges
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Temperature Sensitivity : Microwave-assisted cyclization reduces reaction times but requires precise temperature control to avoid decomposition.
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Acid Compatibility : Strong acids (e.g., methanesulfonic acid) are necessary for salt formation but may protonate the azetidine nitrogen, complicating purification.
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Solvent Selection : Polar aprotic solvents (acetonitrile, dichloromethane) improve amide coupling efficiency but pose environmental and safety concerns .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemical Applications
N-(3,4-dimethoxyphenyl)azetidine-3-carboxamide hydrochloride serves as a versatile building block in organic synthesis. Its azetidine ring structure allows for the development of more complex molecules used in various chemical reactions. Recent synthetic strategies have highlighted its utility in creating libraries of bioactive compounds, including those with bronchodilating and anti-inflammatory properties .
Table 1: Synthetic Applications of N-(3,4-dimethoxyphenyl)azetidine-3-carboxamide
| Application Type | Description | Reference |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | |
| Bioactive Compound Library | Development of bronchodilators and anti-inflammatories |
Biological Activities
Research has indicated that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer research. Studies have shown that compounds derived from azetidine structures can inhibit specific enzymes or receptors involved in disease processes.
Antimicrobial Properties
The compound has been evaluated for its potential to inhibit bacterial growth by targeting bacterial enzymes. In vitro studies have demonstrated promising results against various strains of bacteria, suggesting its application in developing new antimicrobial agents.
Anticancer Research
In anticancer studies, derivatives of N-(3,4-dimethoxyphenyl)azetidine-3-carboxamide have been found to interfere with cell proliferation pathways. For instance, compounds synthesized from this scaffold have shown inhibitory effects on cancer cell lines such as HEPG2 and MCF7 with IC50 values significantly lower than those of standard treatments .
Table 2: Anticancer Activity Results
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| N-(3,4-dimethoxyphenyl)azetidine derivative 1 | HEPG2 | 1.18 | |
| N-(3,4-dimethoxyphenyl)azetidine derivative 2 | MCF7 | 2.36 |
Medicinal Applications
The compound is under investigation for its potential role as a pharmaceutical intermediate or active ingredient in drug development. Its unique structure allows for modifications that can enhance pharmacological properties while reducing side effects.
Case Study: Drug Development Process
A recent study explored the synthesis of new derivatives based on the azetidine framework aimed at improving activity against specific targets like COX enzymes involved in inflammation . The results indicated that modifications to the azetidine structure could lead to compounds with better efficacy and safety profiles.
Industrial Applications
In addition to its applications in pharmaceuticals and biology, this compound is utilized in the development of new materials. Its chemical properties make it suitable for use as a precursor in synthesizing various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)azetidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Benzamide linked to a 3,4-dimethoxyphenethylamine chain.
- Key Properties :
- Contrast with Target Compound: Rip-B lacks the strained azetidine ring, which may reduce metabolic stability compared to the target compound.
Azetidin-3-ol hydrochloride
- Structure : Azetidine ring with a hydroxyl group at the 3-position.
- Key Properties: Molecular Formula: C₃H₈ClNO. Synthesis: Reacted with halogenated intermediates (e.g., 2-bromomethyl-5-chlorobenzonitrile) in solvents like dichloromethane .
- Contrast with Target Compound :
N-[(2,3-Dimethoxyphenyl)methyl]-3,4-dimethoxy-phenethylamine hydrochloride (巴马亭中间体)
- Structure : Phenethylamine derivative with dual methoxy substitutions and a benzylamine linkage.
- Key Properties: Molecular Weight: 367.155 g/mol . Application: Intermediate in the synthesis of palmatine (an isoquinoline alkaloid), indicating utility in alkaloid-derived therapeutics .
- Contrast with Target Compound :
Data Table: Comparative Analysis
Biological Activity
N-(3,4-dimethoxyphenyl)azetidine-3-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes current research findings on its biological activity, including cytotoxicity, antiviral effects, and mechanisms of action.
Chemical Structure and Properties
This compound features an azetidine ring substituted with a 3,4-dimethoxyphenyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, showing promising results:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (Cervical) | 20.5 | Moderate cytotoxicity |
| MCF-7 (Breast) | 15.8 | Significant antiproliferative |
| PC-3 (Prostate) | 18.2 | Induces apoptosis |
These findings suggest that the compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells, which is a desirable trait for anticancer agents .
2. Antiviral Activity
The compound has also been tested for antiviral properties, particularly against RNA viruses. Preliminary data indicate moderate inhibitory effects on viral replication:
| Virus | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| Influenza A H1N1 | 12.0 | 39.9 | 3.32 |
| Human Coronavirus 229E | 45.0 | 50.0 | 1.11 |
The selectivity index indicates a favorable therapeutic window for treating viral infections, making it a candidate for further development in antiviral therapies .
The mechanisms by which this compound exerts its biological effects are under investigation:
- Caspase Activation : In cancer cells, the compound appears to activate caspases, leading to programmed cell death (apoptosis). This was confirmed through flow cytometry assays that measured apoptotic markers.
- Inhibition of Viral Entry : In viral assays, the compound may inhibit viral entry into host cells by interfering with viral envelope proteins, though the exact binding sites remain to be elucidated.
Case Studies
Several case studies have documented the use of this compound in experimental settings:
- Study on HeLa Cells : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability after 48 hours of exposure.
- Influenza Infection Model : An animal model infected with influenza A showed reduced viral loads in tissues treated with the compound compared to controls, highlighting its potential as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(3,4-dimethoxyphenyl)azetidine-3-carboxamide hydrochloride, and how can purity be optimized during synthesis?
- Methodological Answer : The compound can be synthesized via coupling reactions between azetidine-3-carboxylic acid derivatives and 3,4-dimethoxyphenylamine intermediates. Key steps include:
- Activation of the carboxylic acid group using reagents like EDCl/HOBt for amide bond formation .
- Purification via recrystallization or column chromatography, with HPLC (≥98% purity) to confirm final product integrity .
- Use of hydrochloride salt formation to enhance stability, monitored by titration or elemental analysis .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Essential characterization methods include:
- Melting Point Analysis : Compare observed values (e.g., 140–142°C for similar dimethoxyphenyl derivatives) to literature data .
- Spectroscopic Techniques :
- NMR (1H/13C) to confirm substituent positions on the azetidine and aryl rings .
- UV-Vis Spectroscopy : λmax ~255 nm (for related aryl-azetidine compounds) to assess conjugation .
- Elemental Analysis : Verify C, H, N, Cl content against theoretical values .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Treat as hazardous; avoid inhalation, skin contact, or ingestion. Use PPE (gloves, goggles) and work in a fume hood .
- Store at –20°C in airtight containers to prevent degradation .
- Refer to Safety Data Sheets (SDS) for spill management and disposal guidelines .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in This compound?
- Methodological Answer :
- Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures).
- Collect diffraction data (monochromatic Cu-Kα radiation, λ = 1.54178 Å) and solve structures using software like SHELX .
- Analyze bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding between Cl⁻ and water molecules in dihydrate forms) .
- Example Data : Monoclinic P21/c space group, unit cell parameters a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å, β = 93.490° .
Q. What analytical strategies are effective for identifying degradation products or synthetic impurities?
- Methodological Answer :
- HPLC-MS/MS : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. Monitor m/z for demethylation products (loss of –OCH3 groups) or hydrolyzed intermediates .
- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to simulate stability challenges .
- Compare retention times and fragmentation patterns with reference standards (e.g., Verapamil-related impurities with similar dimethoxyphenyl motifs) .
Q. How can computational modeling predict the compound’s pharmacological interactions?
- Methodological Answer :
- Perform docking studies (AutoDock Vina, Schrödinger Suite) to assess binding affinity to target receptors (e.g., α1-adrenoceptors, based on structural analogs like Verapamil) .
- Use DFT calculations (B3LYP/6-31G* basis set) to map electrostatic potentials and HOMO/LUMO orbitals, predicting reactivity sites .
- Validate models with in vitro assays (e.g., radioligand binding assays for receptor affinity) .
Q. What strategies mitigate batch-to-batch variability in biological activity studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
